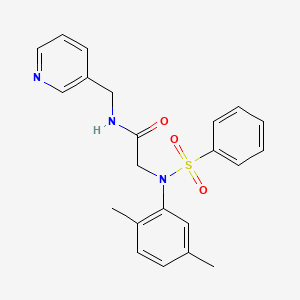![molecular formula C27H21N3O2 B5191402 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5191402.png)
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide, also known as MOCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MOCPA belongs to a class of compounds known as acetanilides, which are commonly used in the pharmaceutical industry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, this compound has been found to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is readily available and can be synthesized using a variety of methods. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide. One area of research could be the development of more water-soluble derivatives of this compound, which would make it easier to administer in vivo. Additionally, further research could be done to investigate the safety and efficacy of this compound in humans. Finally, this compound could be further studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways. While this compound has several advantages for lab experiments, it also has some limitations, such as its relatively insolubility in water and lack of extensive human studies. Nevertheless, there are several future directions for research on this compound, including the development of more water-soluble derivatives and further investigation of its safety and efficacy in humans.
Métodos De Síntesis
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole with 2-aminopyridine, followed by reduction of the resulting nitro compound with palladium on carbon. Another method involves the reaction of 2-methyl-4-(2-bromo-phenyl)-1,3-oxazole with 2-aminopyridine, followed by palladium-catalyzed coupling with diphenylacetylene.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In neuroprotection research, this compound has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2/c1-18-17-21(27-30-25-23(32-27)13-8-16-28-25)14-15-22(18)29-26(31)24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,24H,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTMYNNAUVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5191327.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B5191343.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5191355.png)
![4-bromo-2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5191363.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5191369.png)
![propyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5191377.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-iodo-6-methoxyphenyl acetate](/img/structure/B5191381.png)

![6-methyl-5-[(3-methylphenyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5191400.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191409.png)
![ethyl 6-acetyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5191415.png)


